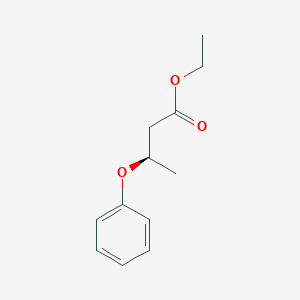

Ethyl (3R)-3-phenoxybutanoate

Description

Ethyl (3R)-3-hydroxybutanoate (CAS: N/A; synonyms: Ethyl (R)-(−)-3-hydroxybutyrate, ethyl (3R)-3-hydroxybutanoate) is a chiral ester derivative of 3-hydroxybutanoic acid. It features a hydroxyl group at the β-position (C3) of the butanoate backbone, with the (R)-configuration imparting stereochemical specificity critical to its biological activity and synthetic applications. The compound is widely used in pharmaceutical intermediates, flavoring agents, and as a precursor in asymmetric synthesis due to its enantiomeric purity.

Key physicochemical properties include a molecular formula of C₆H₁₂O₃, molecular weight of 132.16 g/mol, and characteristic ester and hydroxyl functional groups. Its stereochemistry significantly influences its reactivity and interaction with enzymes, making it distinct from racemic or (S)-configured analogs.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl (3R)-3-phenoxybutanoate |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 |

InChI Key |

CCVXQLMYBWRMLJ-SNVBAGLBSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)OC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)CC(C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3R)-3-phenoxybutanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-phenoxybutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of ethyl acetate with (3R)-3-phenoxybutanol. This reaction can be catalyzed by a base such as sodium ethoxide or an enzyme like lipase, which provides a more environmentally friendly approach.

Industrial Production Methods

In an industrial setting, the production of ethyl (3R)-3-phenoxybutanoate may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-phenoxybutanoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: (3R)-3-phenoxybutanoic acid.

Reduction: (3R)-3-phenoxybutanol.

Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl (3R)-3-phenoxybutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-phenoxybutanoate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Differences :

- Branching: Ethyl 3-hydroxy-3-methylbutanoate contains a geminal methyl group at C3, eliminating chirality and increasing steric hindrance, which reduces enzymatic compatibility compared to the (R)-configured analog.

- Reactivity : The absence of a chiral center in the methyl-substituted derivative limits its utility in asymmetric catalysis.

Ethyl (3R)-3-Hydroxybutanoate vs. Ethyl 2-Hydroxy-3-Methylbutanoate

| Property | Ethyl (3R)-3-Hydroxybutanoate | Ethyl 2-Hydroxy-3-Methylbutanoate |

|---|---|---|

| Molecular Formula | C₆H₁₂O₃ | C₇H₁₄O₃ |

| Substituents | Hydroxyl at C3 | Hydroxyl at C2, methyl at C3 |

| Chirality | Chiral at C3 (R-configuration) | Chiral at C2 (R/S-configuration) |

| Biological Activity | Substrate for ketone body metabolism | Used in fruit flavorings (e.g., apple) |

Key Differences :

- Positional Isomerism: The hydroxyl group’s position (C2 vs. C3) alters metabolic pathways.

- Flavor Profile: Ethyl 2-hydroxy-3-methylbutanoate contributes to fruity aromas but lacks the enantioselective pharmaceutical relevance of the (3R)-isomer.

Ethyl (3R)-3-Hydroxybutanoate vs. Racemic Ethyl 3-Hydroxybutyrate

| Property | Ethyl (3R)-3-Hydroxybutanoate | Ethyl (±)-3-Hydroxybutyrate |

|---|---|---|

| Stereochemistry | Single enantiomer (R-configuration) | Racemic mixture (R + S) |

| Enzymatic Utility | High specificity (e.g., dehydrogenase) | Reduced activity due to enantiomeric mix |

| Regulatory Status | Preferred in drug synthesis | Limited to non-chiral applications |

Research Findings :

- Enzymes like (R)-specific alcohol dehydrogenases exhibit 70–90% higher activity toward the (R)-enantiomer compared to the racemic form.

- Racemic mixtures are cost-effective but require resolution steps for pharmaceutical use, increasing production complexity.

Notes

This analysis instead focuses on Ethyl (3R)-3-hydroxybutanoate due to evidence limitations.

Safety Data: Ethyl (3R)-3-hydroxybutanoate is generally recognized as safe (GRAS) for flavoring but requires handling precautions due to its irritant properties.

Biological Activity

Ethyl (3R)-3-phenoxybutanoate is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

Ethyl (3R)-3-phenoxybutanoate is characterized by the presence of a phenoxy group attached to a butanoate moiety. Its molecular formula is , and it features a chiral center at the 3-position, which is crucial for its biological interactions.

The biological activity of Ethyl (3R)-3-phenoxybutanoate primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The stereochemistry of the compound significantly influences its binding affinity and activity. Potential mechanisms include:

- Enzyme Inhibition : Ethyl (3R)-3-phenoxybutanoate may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.

- Receptor Modulation : The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that Ethyl (3R)-3-phenoxybutanoate exhibits antimicrobial activity against various pathogens. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

Ethyl (3R)-3-phenoxybutanoate has shown promise in reducing inflammation in vitro. In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 80 |

| IL-6 | 150 | 50 |

Case Studies

-

Case Study on Antimicrobial Activity :

A recent investigation evaluated the efficacy of Ethyl (3R)-3-phenoxybutanoate against common bacterial strains. The results indicated significant inhibition, particularly against Staphylococcus aureus, which is known for its antibiotic resistance. -

Case Study on Anti-inflammatory Properties :

In another study focusing on inflammatory responses, Ethyl (3R)-3-phenoxybutanoate was administered to LPS-stimulated macrophage cultures. The compound reduced inflammatory markers, suggesting its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (3R)-3-phenoxybutanoate, and how can enantiomeric purity be ensured?

- Methodology: The compound can be synthesized via enantioselective catalytic hydrogenation of a ketone precursor, such as ethyl 3-phenoxy-2-butenoate, using chiral catalysts like Ru-BINAP complexes. Enantiomeric purity (>98% ee) is verified via chiral HPLC (e.g., Chiralcel OD-H column) or polarimetry .

- Key Parameters: Optimize reaction temperature (20–25°C), hydrogen pressure (50–100 psi), and catalyst loading (0.5–1 mol%) to maximize yield and stereoselectivity .

Q. How should researchers characterize Ethyl (3R)-3-phenoxybutanoate to confirm structural and stereochemical identity?

- Analytical Techniques:

- NMR : Compare H and C spectra with literature data for phenoxy and ester moieties (e.g., δ 1.2–1.4 ppm for ethyl CH, δ 4.1–4.3 ppm for ester CH) .

- IR : Confirm ester C=O stretch at ~1740 cm and aromatic C-O-C stretch at ~1240 cm .

- Mass Spectrometry : Molecular ion peak at m/z 208.12 (CHO) .

Q. What storage conditions are recommended to maintain the stability of Ethyl (3R)-3-phenoxybutanoate?

- Protocol: Store in amber glass vials under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Monitor degradation via periodic HPLC analysis .

- Stability Tests: Accelerated aging studies (40°C/75% RH for 4 weeks) can predict long-term stability .

Q. What safety protocols are critical when handling Ethyl (3R)-3-phenoxybutanoate in the lab?

- Guidelines: Use fume hoods, nitrile gloves, and safety goggles. Refer to IFRA safety assessments for analogous esters (e.g., 3-Phenylbutanal) to infer toxicity thresholds .

- First Aid: In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the enantioselective synthesis of Ethyl (3R)-3-phenoxybutanoate?

- Case Study: Discrepancies in ee% may arise from catalyst poisoning (e.g., trace moisture). Mitigate via rigorous substrate drying and catalyst screening (e.g., switch from Ru-BINAP to Rh-DuPhos for higher selectivity) .

- Data Validation: Cross-validate results using orthogonal methods (e.g., chiral GC vs. HPLC) .

Q. What metabolic pathways are hypothesized for Ethyl (3R)-3-phenoxybutanoate in biological systems?

- In Silico Prediction: Use tools like MetaPred to identify potential esterase-mediated hydrolysis to 3-phenoxybutanoic acid and ethanol. Validate via in vitro assays with liver microsomes .

- Experimental Design: Incubate compound with human hepatocytes (37°C, pH 7.4) and analyze metabolites via LC-MS/MS .

Q. How does the stereochemistry of Ethyl (3R)-3-phenoxybutanoate influence its interaction with enzyme targets?

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of (3R) vs. (3S) enantiomers to esterases or olfactory receptors .

- In Vitro Testing: Use enantiomerically pure samples to assess enzyme inhibition/activation kinetics .

Q. What strategies optimize the scalability of Ethyl (3R)-3-phenoxybutanoate synthesis without compromising enantioselectivity?

- Process Chemistry: Transition from batch to flow reactors for better temperature/pressure control. Use immobilized catalysts (e.g., silica-supported BINAP-Ru) to simplify recycling .

- Yield Improvement: Conduct DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, substrate concentration) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported physicochemical properties (e.g., boiling point) of Ethyl (3R)-3-phenoxybutanoate?

- Root Cause: Variations may stem from impurities or measurement techniques. For example, boiling points differ between reduced-pressure (e.g., 93–95°C at 5 mmHg) and atmospheric conditions .

- Resolution: Replicate experiments using standardized equipment (e.g., Büchi rotovap) and publish detailed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.